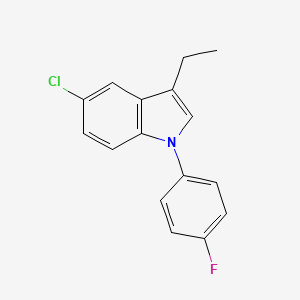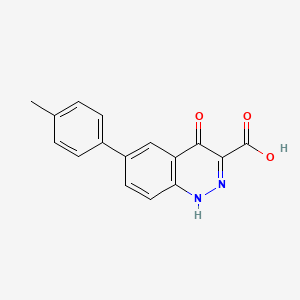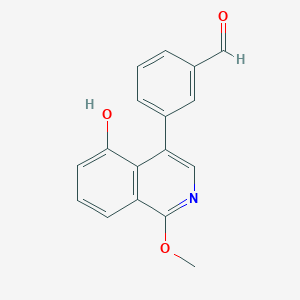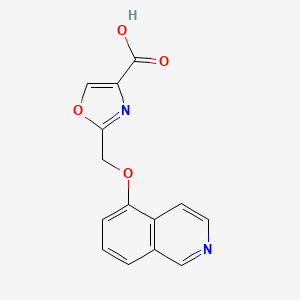
5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure features a chloro group at the 5-position, an ethyl group at the 3-position, and a fluorophenyl group at the 1-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindole.
Coupling Reaction: The resulting 5-chloro-3-ethylindole is then coupled with 4-fluorobenzaldehyde under heating conditions (70°C) in DMF.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted indoles with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1H-indole: Lacks the ethyl and fluorophenyl groups.
3-Ethyl-1H-indole: Lacks the chloro and fluorophenyl groups.
1-(4-Fluorophenyl)-1H-indole: Lacks the chloro and ethyl groups.
Uniqueness
5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
181116-12-1 |
|---|---|
Fórmula molecular |
C16H13ClFN |
Peso molecular |
273.73 g/mol |
Nombre IUPAC |
5-chloro-3-ethyl-1-(4-fluorophenyl)indole |
InChI |
InChI=1S/C16H13ClFN/c1-2-11-10-19(14-6-4-13(18)5-7-14)16-8-3-12(17)9-15(11)16/h3-10H,2H2,1H3 |
Clave InChI |
APVXBLPJSJGGAJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)

![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)


![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)

![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)

